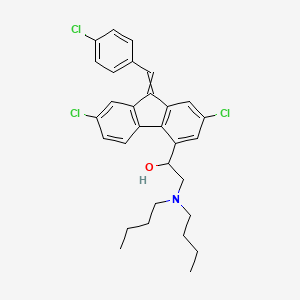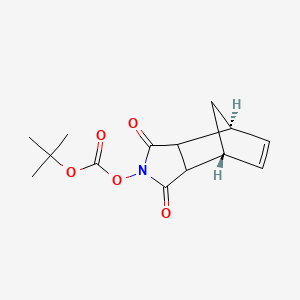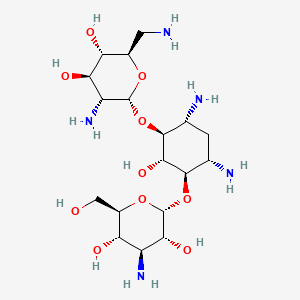
Kanamycin B,(S)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kanamycin B is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is known for its effectiveness against a variety of bacterial infections, particularly those caused by Gram-negative bacteria.
准备方法
Synthetic Routes and Reaction Conditions
Kanamycin B is typically produced through fermentation processes involving Streptomyces kanamyceticus. The biosynthesis of kanamycin B involves the conversion of precursor molecules through enzymatic reactions catalyzed by specific enzymes such as KanJ and KanK .
Industrial Production Methods
Industrial production of kanamycin B involves large-scale fermentation processes. The bacterium Streptomyces kanamyceticus is cultured in nutrient-rich media under controlled conditions to maximize the yield of kanamycin B. The fermentation broth is then subjected to extraction and purification processes to isolate kanamycin B .
化学反应分析
Types of Reactions
Kanamycin B undergoes various chemical reactions, including:
Oxidation: Kanamycin B can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in kanamycin B.
Substitution: Substitution reactions can occur at specific sites on the kanamycin B molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various kanamycin B derivatives with modified functional groups, which can have different biological activities and properties .
科学研究应用
Kanamycin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the production of genetically modified organisms as a selection marker
作用机制
Kanamycin B exerts its effects by binding to the bacterial 30S ribosomal subunit, causing misreading of messenger RNA. This leads to the production of faulty proteins, ultimately inhibiting bacterial growth and causing cell death. The primary molecular targets are the 16S ribosomal ribonucleic acid and specific proteins within the ribosome .
相似化合物的比较
Similar Compounds
Kanamycin A: Another aminoglycoside antibiotic with a similar structure but different pharmacokinetic properties.
Kanamycin C: A less commonly used derivative with distinct biological activity.
Gentamicin: A related aminoglycoside with a broader spectrum of activity.
Tobramycin: Known for its effectiveness against Pseudomonas aeruginosa infections
Uniqueness of Kanamycin B
Kanamycin B is unique due to its specific enzymatic biosynthesis pathway and its effectiveness against certain bacterial strains that may be resistant to other aminoglycosides. Its distinct chemical structure allows for targeted interactions with bacterial ribosomes, making it a valuable tool in both clinical and research settings .
属性
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6-,7-,8+,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKLOUVUUNMCJE-BNWSHAKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 1-[2-cyano-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B7908998.png)
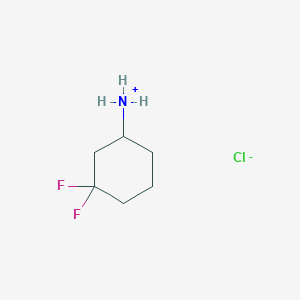
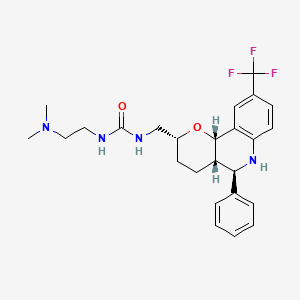
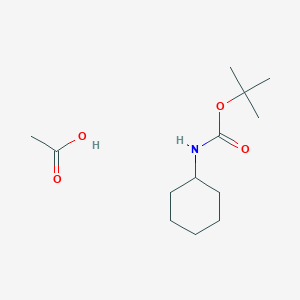
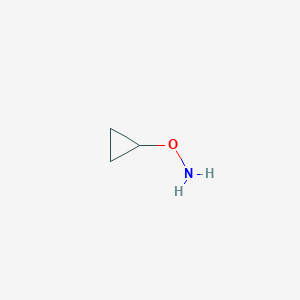
![3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7909036.png)
![1-Bicyclo[1.1.1]pentanylazanium;chloride](/img/structure/B7909039.png)
![sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate;hydrate](/img/structure/B7909041.png)
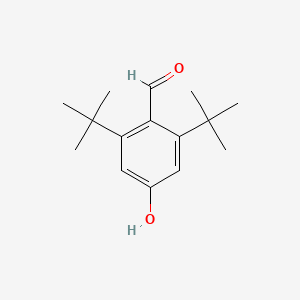

sulfuramidous acid](/img/structure/B7909054.png)
